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2,3-Dimethyl-7-nitro-1H-indole is a derivative of indole, characterized by the presence of two methyl groups at the 2 and 3 positions and a nitro group at the 7 position. Its chemical formula is C₁₀H₁₀N₂O₂, and it is recognized for its unique structure that contributes to its chemical reactivity and biological activity. The compound exhibits properties typical of indoles, including a planar structure that facilitates π-π stacking interactions and hydrogen bonding.
The reactivity of 2,3-Dimethyl-7-nitro-1H-indole is primarily governed by electrophilic substitution reactions due to the electron-rich nature of the indole ring. Key reactions include:
2,3-Dimethyl-7-nitro-1H-indole has been evaluated for its biological activities, particularly as a potential herbicide. Studies indicate that it acts as an inhibitor of photosystem II in plants, disrupting chlorophyll fluorescence and thereby affecting photosynthesis. This mechanism suggests its utility in agricultural applications as a post-emergent herbicide capable of reducing biomass in certain weed species .
Various methods have been employed to synthesize 2,3-Dimethyl-7-nitro-1H-indole:
The primary applications of 2,3-Dimethyl-7-nitro-1H-indole include:
Interaction studies have focused on understanding how 2,3-Dimethyl-7-nitro-1H-indole interacts with various biological targets. Notably, molecular docking studies have demonstrated that the compound's nitro group enhances binding affinity to protein D1 in photosystem II, indicating its potential role in inhibiting electron transport during photosynthesis .
Several compounds are structurally similar to 2,3-Dimethyl-7-nitro-1H-indole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2,3-dimethyl-7-nitro-1H-indole | Chlorine substitution at position 5 | Enhanced herbicidal activity compared to similar nitro derivatives |
| 4-Nitroindole | Nitro group at position 4 | Lacks methyl substitutions; different reactivity profile |
| 7-Nitroindole | Nitro group at position 7 | Serves as a precursor for various derivatives |
| 6-Nitroindole | Nitro group at position 6 | Exhibits distinct biological activities compared to others |
These compounds share a common indole framework but differ in substituents that significantly affect their chemical reactivity and biological functions.
The classical approach to synthesizing 2,3-dimethyl-7-nitro-1H-indole involves the direct nitration of 2,3-dimethylindole using various nitrating agents. Traditional nitration protocols employ concentrated nitric acid or mixed acid systems, though these methods often suffer from poor regioselectivity and harsh reaction conditions [1].
The nitration of 2,3-dimethylindole typically occurs at the 7-position of the benzene ring portion of the indole nucleus. This regioselectivity is attributed to the electronic effects of the methyl substituents at positions 2 and 3, which direct the incoming nitro group to the less hindered 7-position [1]. The reaction typically proceeds through electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
Experimental conditions for the nitration reaction include temperatures ranging from 0°C to 60°C, with optimal results achieved at moderate temperatures around 25°C [2]. The use of trifluoroacetic acid as solvent has been shown to produce 6-nitro derivatives in 69% yield, while acetic anhydride favors 2-nitro products with 67% yield [2].
The regioselectivity of nitration reactions involving indole compounds depends significantly on the reaction conditions, particularly the choice of acid medium and temperature. In the case of 2,3-dimethylindole, the presence of electron-donating methyl groups influences the electron density distribution across the indole ring system [2].
Studies have demonstrated that nitration in strongly acidic media such as trifluoroacetic acid directs the nitro group to the 6-position of the benzene ring, whereas neutral or weakly acidic conditions favor nitration at the 2-position of the pyrrole ring [2]. This selectivity is explained by the different mechanisms operating under varying acidic conditions.
Temperature effects also play a crucial role in regioselectivity. At low temperatures (0°C), kinetic control predominates, favoring the more reactive positions. At elevated temperatures (above 25°C), thermodynamic control becomes more significant, leading to different product distributions [2].
The Fischer indole synthesis represents one of the most versatile methods for constructing indole derivatives, including nitro-substituted variants. This classical approach involves the acid-catalyzed cyclization of arylhydrazones derived from aldehydes or ketones [3] [4].
For the preparation of 2,3-dimethyl-7-nitro-1H-indole, the Fischer synthesis can be adapted by using appropriately substituted starting materials. The reaction typically employs phenylhydrazine derivatives and ketones bearing the desired substitution pattern [3].
The mechanism proceeds through hydrazone formation, followed by tautomerization to an enamine intermediate. A crucial [3] [3]-sigmatropic rearrangement then occurs, forming a diimine structure that subsequently cyclizes with elimination of ammonia to yield the indole product [3]. The regioselectivity of this process depends on the substitution pattern of the starting carbonyl compound.
Modern transition metal-catalyzed approaches have revolutionized indole synthesis by offering improved selectivity, milder reaction conditions, and broader substrate scope. Rhodium-catalyzed methodologies, particularly using [RhCp*Cl₂]₂ catalysts, have emerged as powerful tools for indole functionalization [5].
The rhodium-catalyzed approach proceeds through carbon-hydrogen bond activation, followed by benzannulation reactions. This methodology enables the construction of complex indole derivatives with high regioselectivity and functional group tolerance [5]. The catalyst system operates through a series of oxidative addition, reductive elimination, and insertion steps.
Palladium-catalyzed methods, including the Larock indole synthesis, utilize ortho-iodoanilines and disubstituted alkynes to construct indole frameworks [6]. These reactions typically require 2-5 equivalents of alkyne, palladium(II) catalysts, and carbonate bases, operating optimally at temperatures around 100-120°C [6].
Recent developments in transition metal catalysis have focused on the use of heterogeneous catalysts and continuous flow systems to improve efficiency and sustainability [7]. These approaches offer advantages in terms of catalyst recovery and process intensification.
Green chemistry principles have been increasingly applied to indole synthesis, with emphasis on reducing environmental impact and improving atom economy. Photocatalytic methods represent a significant advancement in this area, offering mild reaction conditions and avoiding harsh chemical reagents [8].
Intramolecular photocyclization reactions have been developed for indole synthesis without relying on external photocatalysts. These reactions demonstrate state-selective reactivity, where different substrate types achieve varying yields based on their electronic properties [8].
Multicomponent reactions have gained prominence as sustainable synthetic methods. A particularly notable example involves the combination of anilines, glyoxal dimethyl acetal, formic acid, and isocyanides in a two-step process. This approach uses ethanol as solvent and eliminates the need for metal catalysts [9].
Solvent-free methods and the use of deep eutectic solvents represent additional green chemistry approaches. These methods reduce waste generation and often provide improved reaction outcomes compared to traditional organic solvents [10].
Continuous flow chemistry has emerged as a powerful tool for indole synthesis, offering advantages in terms of reaction control, safety, and scalability. The Fischer indole synthesis has been successfully adapted to flow conditions using mixed solvent systems [11] [12].
Optimized flow conditions for indole synthesis employ dimethyl sulfoxide/acetic acid/water mixtures (2:1:1 ratio) at temperatures around 110°C. These conditions provide excellent homogeneity and minimize pipeline blockage issues common in flow chemistry [12].
The advantages of flow chemistry include improved heat and mass transfer, precise residence time control, and the ability to handle hazardous reagents safely. Conversion rates of 86-98% have been achieved using flow methodologies, with high selectivity for the desired products [12].
Palladium-catalyzed deoxygenation reactions have been implemented in flow systems using carbon monoxide as a reducing agent. These reactions benefit from the excellent gas-liquid mixing achievable in flow reactors, though catalyst deposition can be problematic for some substrates [7].
Temperature optimization plays a critical role in maximizing yield and selectivity in indole synthesis. For nitration reactions, temperatures between 0°C and 25°C generally provide optimal results, while elevated temperatures above 60°C often lead to decomposition products [2].
Solvent selection significantly impacts both reaction rate and product distribution. Polar aprotic solvents such as dimethyl sulfoxide have shown superior performance for many indole synthetic transformations. The solvent system dimethyl sulfoxide/acetic acid/water (2:1:1) has proven particularly effective for flow chemistry applications [12].
The choice between protic and aprotic solvents affects the mechanism of electrophilic substitution reactions. Protic solvents stabilize ionic intermediates, while aprotic solvents favor radical pathways. This distinction is crucial for controlling regioselectivity in nitration reactions [10].
Mixed solvent systems often provide advantages over single solvents by combining beneficial properties such as solubility, stability, and reactivity. The optimization of solvent composition requires systematic investigation of multiple parameters [12].
The selection of appropriate catalysts depends on several factors including substrate structure, desired selectivity, and reaction conditions. Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid have been widely used for Fischer indole synthesis [13].
Lewis acids including zinc chloride, aluminum chloride, and boron trifluoride offer complementary reactivity patterns. These catalysts are particularly effective for reactions involving electron-rich substrates [13].
Modern catalyst systems often incorporate heterogeneous catalysts to facilitate product separation and catalyst recovery. Zeolite-based catalysts have shown promise for improving yields by up to 30% compared to traditional homogeneous systems [10].
The catalyst loading typically ranges from 5-20 mol%, with optimization required for each specific substrate combination. Higher catalyst loadings may improve reaction rates but can complicate purification procedures [14].
Several strategies can be employed to enhance yields in indole synthesis. The use of excess reagents, particularly in the case of volatile or unstable components, can drive reactions to completion. For the Larock indole synthesis, 2-5 equivalents of alkyne are typically employed [6].
Reaction atmosphere control is crucial for yield optimization. Inert atmospheres prevent oxidation of sensitive intermediates, while controlled atmospheres can be used to remove volatile byproducts and drive equilibria toward product formation [14].
Sequential addition of reagents can prevent unwanted side reactions and improve overall yields. This approach is particularly valuable for multicomponent reactions where timing of reagent addition affects product distribution [9].
The use of microwave irradiation has been shown to accelerate reaction rates and improve yields in certain cases. However, careful optimization is required to prevent decomposition of heat-sensitive products [15].
Column chromatography remains the most widely used method for purifying indole derivatives, offering high resolution and scalability. Silica gel is the preferred stationary phase, with elution typically performed using ethyl acetate/petroleum ether mixtures [16].
The choice of mobile phase composition is critical for achieving adequate separation. Gradient elution systems provide superior resolution for complex mixtures, starting with low-polarity solvents and gradually increasing polarity [16].
High-performance liquid chromatography (HPLC) offers analytical and preparative capabilities for indole purification. Reversed-phase columns with acetonitrile/water gradients are commonly employed for analytical separations [17].
Chiral chromatography using specialized stationary phases such as Chiralpak and Chiralcel columns enables the separation of enantiomeric indole derivatives. These methods are particularly valuable for pharmaceutical applications [17].
Recrystallization represents a cost-effective purification method capable of achieving purities of 95-98% for indole derivatives. The selection of appropriate crystallization solvents is crucial for success [18].
Ethanol is commonly used as a recrystallization solvent for indole compounds, providing good solubility at elevated temperatures and favorable crystal formation upon cooling. Mixed solvent systems such as ethanol/water often provide superior results [18].
Solute crystallization using non-polar solvents like hexane has been shown to achieve purities up to 99.3% for indole derivatives, though yields are typically lower (around 50%) compared to other methods [19].
Temperature control during crystallization is essential for obtaining high-quality crystals. Slow cooling rates generally favor larger, purer crystals, while rapid cooling may lead to impurity incorporation [19].
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural confirmation and purity assessment of indole derivatives. Both ¹H and ¹³C NMR provide detailed structural information [20].
Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for purity determination. The combination of chromatographic separation with mass spectral identification enables accurate quantification of impurities [16].
Melting point determination provides a rapid assessment of purity, with pure compounds exhibiting sharp melting points within narrow temperature ranges. The melting point of 2,3-dimethyl-7-nitro-1H-indole is reported as 160-165°C [21].
Elemental analysis confirms the empirical formula and provides quantitative information about carbon, hydrogen, and nitrogen content. This method is particularly valuable for confirming the identity of newly synthesized compounds [21].
High-resolution mass spectrometry (HRMS) provides precise molecular weight determination and elemental composition information. This technique is essential for confirming the molecular formula of synthetic products [22].
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